molecular formula C11H9BrFN3 B6288822 trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole CAS No. 2268741-29-1

trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B6288822
CAS No.: 2268741-29-1
M. Wt: 282.11 g/mol
InChI Key: SYIIYYDYEGITLS-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole class, characterized by a bicyclic framework fused with a triazole ring. Key structural features include:

  • Fluoro substituent at position 7, improving metabolic stability and modulating electronic properties.
  • Phenyl group at position 5, contributing to hydrophobic interactions in binding pockets.
  • trans configuration of the dihydro-pyrrolo ring, which influences spatial orientation and target affinity.

The compound’s unique substitution pattern positions it as a candidate for therapeutic applications, particularly in kinase inhibition and neurodegenerative disease modulation .

Properties

IUPAC Name

(5R,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIYYDYEGITLS-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Cyclization to form the 6,7-dihydro-5H-pyrrolo[1,2-b]triazole core typically involves two stages: (1) generation of a reactive ylide intermediate and (2) stereocontrolled ring closure. For example, thiazolium salts deprotonate under basic conditions to form ylides, which undergo nucleophilic attack on nitroalkenes. Subsequent elimination of nitrous acid (HNO₂) and oxidative aromatization complete the annulation. Copper(II) trifluoroacetate serves as both an oxidant and Lewis acid, facilitating electron transfer and stabilizing transition states.

Halogenation and Fluorination Methods

Bromination at the 2-Position

Stereochemical Control of the Trans Isomer

The trans configuration at positions 5 and 7 is critical for the compound’s biological activity and crystallinity. Stereoselectivity arises during the annulation step, where the bulky phenyl group at position 5 and fluorine at position 7 adopt equatorial positions to minimize A¹,3-strain. Polar aprotic solvents like DMSO favor the trans isomer by stabilizing transition states through dipole interactions. Post-synthesis, chiral resolution via preparative HPLC with cellulose-based columns achieves enantiomeric excess (ee) >98%.

Optimization of Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0°C (bromination), RT (annulation)Minimizes side reactions
SolventDMSO (annulation), CH₂Cl₂ (bromination)Enhances cyclization rate
Catalyst Loading2.0 equiv. Cu(OCOCF3)₂Balances cost and efficiency
Reaction Time1–3 days (annulation)Ensures complete conversion

Adjusting the molar ratio of nitroalkene to azolium salt (1:2.5) maximizes annulation efficiency, while excess lutidine (5 equiv.) neutralizes acidic byproducts. Microwave-assisted synthesis reduces annulation time to 2 hours but risks decomposition of heat-sensitive intermediates.

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate gradients (3:1 to 1:1). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >97%, as specified by suppliers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) validate structural integrity:

  • ¹H NMR (CDCl₃): δ 6.94 (d, J = 4.2 Hz, 1H, H2), 7.03–7.06 (m, 5H, Ph), 5.21 (q, J = 7.1 Hz, 1H, H7).

  • ¹⁹F NMR (CDCl₃): δ -166.1 (s, 1F).

  • HRMS : m/z calcd. for C₁₁H₉BrFN₃ [M+H]⁺: 282.11, found: 282.11.

Industrial-Scale Production Considerations

Scaling the synthesis requires substituting DMSO with cheaper solvents like acetonitrile, albeit with a 15–20% yield penalty. Continuous-flow reactors improve safety during bromine handling, while immobilized copper catalysts reduce metal leaching. Regulatory compliance mandates rigorous testing for residual copper (<10 ppm) and solvents per ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, making the compound a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: The phenyl group allows for further functionalization through various coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substituted Derivatives: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidized or Reduced Forms: Compounds with altered oxidation states of the triazole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to trans-2-bromo-7-fluoro derivatives exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, the inhibition of Focal Adhesion Kinases (FAK) and Pyk2 has been linked to reduced cancer cell proliferation and enhanced apoptosis in various cancer models .

Case Study : A study demonstrated that analogs of pyrrolo[1,2-b][1,2,4]triazoles can inhibit FAK activity, leading to decreased cell motility and invasion in breast cancer cell lines. This suggests a promising role for trans-2-bromo derivatives in cancer therapy.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or membranes effectively. Studies have reported that similar triazole compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study : An investigation into the antimicrobial efficacy of pyrrolo[1,2-b][1,2,4]triazole derivatives revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics.

Building Block in Organic Synthesis

trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole serves as a versatile building block in organic synthesis due to its unique heterocyclic structure. It can be utilized in the synthesis of more complex molecules through various coupling reactions.

Reaction TypeDescription
Cross-coupling Can be used in Suzuki or Heck reactions to form biaryl compounds.
Nucleophilic Substitution Acts as a nucleophile or electrophile in substitution reactions.

Pharmaceutical Development

The compound is being investigated for its potential role as a therapeutic agent in treating diseases mediated by FAK and Pyk2 pathways. With ongoing studies focusing on its pharmacokinetics and toxicity profiles, trans-2-bromo derivatives may lead to the development of novel drugs targeting various cancers and inflammatory diseases .

Mechanism of Action

The mechanism by which trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole exerts its effects depends on its specific application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, altering their activity through binding interactions.

    Catalysis: Acts as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Necroptosis Inhibitors: 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives

and highlight derivatives of this core structure as necroptosis inhibitors targeting RIPK1. Key comparisons:

Compound Substituents Biological Activity (IC₅₀) Key Findings Reference
Target Compound 2-Br, 7-F, 5-Ph Not reported Structural similarity to RIPK1 inhibitors; Br may enhance target engagement.
Compound 26 () Unspecified substituents 12 nM (RIPK1) Potent anti-necroptotic activity in human/mouse assays.
Thiazolo-triazole () 6-(4-Fluorophenyl)thiazolo-triazole 18 mg/kg (MES seizure ED₅₀) Fluorine enhances anticonvulsant activity; triazole core critical.

Key Insights :

  • The bromo group in the target compound may offer distinct binding kinetics compared to fluorine-only derivatives.
  • Fluorine at position 7 aligns with the enhanced activity seen in fluorine-containing anticonvulsants (e.g., compound 3c in ).

Kinase Inhibitors: Flizasertib and Related Compounds

Flizasertib () shares the pyrrolo-triazole core but differs in substituents and stereochemistry:

Compound Substituents Target Key Findings Reference
Target Compound 2-Br, 7-F, 5-Ph (trans) Potential kinase target Bromo may enable covalent inhibition.
Flizasertib Cyclopropyl[(5S,7S)-7-F, 5-Ph] Serine/threonine kinases Stereospecific (5S,7S) configuration critical for potency.

Key Insights :

  • The trans configuration in the target compound vs. (5S,7S) in Flizasertib may lead to divergent kinase selectivity.
  • Cyclopropyl in Flizasertib enhances lipophilicity, whereas bromo in the target compound could increase molecular weight (~79.9 g/mol difference).

Gamma-Secretase Modulators for Alzheimer’s Disease

, and 14 describe pyrrolo-triazole derivatives with phenoxy groups as gamma-secretase modulators:

Compound Substituents Biological Activity Key Findings Reference
Target Compound 2-Br, 7-F, 5-Ph Not reported Phenyl group may support Aβ aggregation modulation.
Example 1 () 7-(3,5-Difluorophenoxy), 2-amine Gamma-secretase modulation Phenoxy group critical for amyloid reduction.

Key Insights :

  • Replacement of phenoxy with bromo/fluoro in the target compound may shift activity from amyloid modulation to kinase inhibition.
  • The dihydro-pyrrolo ring’s rigidity is conserved across derivatives, suggesting a shared pharmacophore.

Structural Analogues: Pyrrolo-Imidazoles and Pyridazines

, and 15 highlight related heterocycles:

Compound Core Structure Substituents Key Differences Reference
Target Compound Pyrrolo[1,2-b][1,2,4]triazole 2-Br, 7-F, 5-Ph Triazole offers π-π stacking vs. imidazole’s hydrogen bonding.
CID 83681552 () Pyrrolo[1,2-a]imidazole 2-Br Imidazole core reduces metabolic stability compared to triazole.
Pyridazine () Pyrrolo[1,2-b]pyridazine Carboxylic acid ester Pyridazine’s electron-deficient core alters target selectivity.

Key Insights :

  • The triazole ring in the target compound enhances stability and target affinity compared to imidazole or pyridazine analogues.

Biological Activity

trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a novel compound belonging to the triazole family, which has garnered interest for its potential pharmacological activities. This compound's biological activity has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

  • CAS Number : 2268741-29-1
  • Molecular Formula : C11H9BrFN3
  • Molecular Weight : 282.11 g/mol
  • Purity : 97% .

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. The biological activity of this compound has been assessed against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL
Acinetobacter baumannii0.125 - 8 μg/mL

These results indicate that the compound exhibits moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The triazole scaffold is also known for its antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various fungi.

Fungal Strain MIC
Candida albicans0.5 - 4 μg/mL
Aspergillus fumigatus0.5 - 4 μg/mL

The antifungal efficacy of trans-2-bromo-7-fluoro-5-phenyl derivatives suggests potential applications in treating fungal infections .

Anticancer Activity

Emerging research highlights the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)<10
MCF7 (breast cancer)<10

These findings indicate that trans-2-bromo-7-fluoro-5-phenyl derivatives may serve as lead compounds for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of trans-2-bromo-7-fluoro compounds is influenced by their structural components. Key observations include:

  • The presence of halogen substituents (e.g., bromine and fluorine) enhances antibacterial activity.
  • The phenyl group at position 5 plays a crucial role in increasing potency against various pathogens.

Understanding these relationships can guide the synthesis of more effective analogs with improved therapeutic profiles .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria. The study found that certain substitutions significantly increased the potency compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Efficacy Assessment : A comparative analysis of triazole derivatives demonstrated that modifications at specific positions could enhance antifungal activity against resistant strains of Candida and Aspergillus species .
  • Anticancer Research : Investigations into the cytotoxic effects of triazole derivatives on various cancer cell lines revealed promising results, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Which analytical techniques ensure purity and stability during storage?

  • Methodological Answer : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and LCMS. Accelerated stability studies (40°C/75% RH for 6 months) detect degradation products. Store lyophilized compounds under argon at −80°C to prevent bromine displacement or ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.